molecular formula C12H18N2O3S B14837055 N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide

Cat. No.: B14837055
M. Wt: 270.35 g/mol
InChI Key: QWMKRBOIXSJEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridinyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-5-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-propan-2-ylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)10-6-13-7-11(17-9-4-5-9)12(10)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

QWMKRBOIXSJEMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.